![molecular formula C4H2KN3O4 B1677808 Oxonate de potassium CAS No. 2207-75-2](/img/structure/B1677808.png)
Oxonate de potassium
Vue d'ensemble
Description
Il est principalement connu pour son rôle d'inhibiteur de l'uricase, ce qui le rend utile dans diverses applications médicales et scientifiques . L'oxonate de potassium est un solide blanc à blanc cassé qui est soluble dans l'eau mais insoluble dans les solvants organiques comme l'éthanol et l'éther .
Applications De Recherche Scientifique
Induction of Hyperuricemia
Mechanism and Animal Models
Potassium oxonate is primarily recognized for its ability to induce hyperuricemia (elevated uric acid levels) in animal models. It acts as a selective competitive inhibitor of uricase, an enzyme responsible for the breakdown of uric acid. In studies involving tree shrews and rodents, potassium oxonate has been administered at varying doses to successfully elevate serum uric acid levels significantly:
- Tree Shrew Model : Doses ranging from 40 to 100 mg/kg resulted in a marked increase in serum uric acid levels, with peak concentrations observed within 2-4 hours post-administration . This model is particularly valuable due to its stability and reproducibility, making it suitable for studying the pathogenesis of hyperuricemia and evaluating new therapeutic agents .
- Rat Model : Research has shown that administering potassium oxonate at concentrations such as 2% for several weeks can induce mild hyperuricemia without significant renal impairment . This model is widely used for understanding the biochemical pathways involved in uric acid metabolism.
Pharmacological Applications in Cancer Treatment
Combination with Fluoropyrimidines
Potassium oxonate is also utilized as an adjunctive agent to enhance the efficacy of fluoropyrimidine-based chemotherapy drugs, such as 5-fluorouracil (5-FU). It selectively inhibits orotate phosphoribosyltransferase (OPRT), which plays a crucial role in the metabolism of these chemotherapeutics:
- Reduction of Gastrointestinal Toxicity : By inhibiting OPRT, potassium oxonate reduces the gastrointestinal toxicity associated with oral administration of 5-FU. This allows for higher therapeutic doses to be administered while minimizing adverse effects . The combination of potassium oxonate with tegafur and gimeracil (components of S-1) has been shown to improve antitumor activity while mitigating side effects.
Metabolomic Studies
Exploration of Metabolic Changes
Recent studies have employed nuclear magnetic resonance (NMR) spectroscopy and metabolomics to analyze the metabolic changes induced by potassium oxonate. These investigations aim to understand the broader implications of hyperuricemia on metabolic pathways:
- Metabolomic Profiling : In a study assessing the effects of polydatin on potassium oxonate-induced hyperuricemia, significant metabolic perturbations were identified in serum and urine samples from treated rats. Eleven metabolites were found to be differentially expressed, providing insights into the biochemical alterations associated with elevated uric acid levels .
Summary of Key Findings
Mécanisme D'action
Target of Action
Potassium oxonate primarily targets two enzymes: xanthine oxidase (XOD) and orotate phosphoribosyltransferase (OPRT) . XOD is a key rate-limiting enzyme in uric acid metabolism, making it a vital target for reducing uric acid production . OPRT is involved in the production of 5-fluorouracil (5-FU), a chemotherapeutic agent .
Mode of Action
Potassium oxonate interacts with its targets by competitive inhibition. Due to its structural similarity to the purine ring of uric acid, it can competitively bind with XOD, partly inhibiting the activity of this enzyme . It also competitively inhibits OPRT, thereby decreasing the activation of 5-FU, particularly in the gut .
Biochemical Pathways
The inhibition of XOD by potassium oxonate affects the purine catabolism pathway, leading to a decrease in uric acid production . This results in hypouricemic effects, lowering the serum uric acid levels . The inhibition of OPRT affects the activation of 5-FU, reducing its incorporation into RNA .
Pharmacokinetics
The pharmacokinetics of potassium oxonate are characterized by its preferential localization in the gut, where it inhibits OPRT . This selective distribution allows it to decrease the gastrointestinal toxicity of 5-FU without affecting its antitumor activity .
Result of Action
The primary molecular effect of potassium oxonate’s action is the reduction of uric acid levels in the serum . On a cellular level, it suppresses the activities of XOD and adenosine deaminase (ADA) in the liver . It also down-regulates the renal mRNA and protein expression of XOD .
Action Environment
The action, efficacy, and stability of potassium oxonate can be influenced by various environmental factors. For instance, the diet of an individual, particularly the intake of purine-rich food, alcohol, and fructose, can affect the incidence and severity of hyperuricemia . Therefore, these factors can potentially influence the effectiveness of potassium oxonate in managing hyperuricemia .
Analyse Biochimique
Biochemical Properties
Potassium oxonate plays a significant role in biochemical reactions by inhibiting the enzyme uricase. Uricase is responsible for the oxidation of uric acid to allantoin, a more soluble compound. By inhibiting uricase, potassium oxonate increases the levels of uric acid in the body, which is useful for creating animal models of hyperuricemia. Additionally, potassium oxonate interacts with xanthine oxidase, an enzyme involved in purine metabolism, further contributing to elevated uric acid levels .
Cellular Effects
Potassium oxonate has notable effects on various cell types and cellular processes. In hyperuricemic models, it has been observed to cause renal damage and inflammation. This compound influences cell signaling pathways, particularly those related to inflammation, such as the NLRP3 inflammasome pathway. Potassium oxonate also affects gene expression by upregulating inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18, which are critical in the inflammatory response .
Molecular Mechanism
At the molecular level, potassium oxonate exerts its effects primarily through enzyme inhibition. It competitively binds to uricase, preventing the conversion of uric acid to allantoin. This inhibition leads to an accumulation of uric acid, which can form crystals and cause gout-like symptoms. Potassium oxonate also inhibits xanthine oxidase, reducing the breakdown of purines and further increasing uric acid levels. These interactions result in changes in gene expression, particularly those involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium oxonate change over time. Initially, it rapidly increases uric acid levels, leading to acute hyperuricemia. Over prolonged periods, it can cause chronic renal damage and inflammation. The stability of potassium oxonate in biological systems is relatively high, but it can degrade into cyanuric acid in the gastrointestinal tract. Long-term studies have shown that continuous administration of potassium oxonate can lead to sustained hyperuricemia and associated renal damage .
Dosage Effects in Animal Models
The effects of potassium oxonate vary with different dosages in animal models. Low doses are sufficient to induce hyperuricemia, while higher doses can cause more severe renal damage and inflammation. Toxic effects, such as nephrotoxicity, are observed at high doses. The threshold for these adverse effects is dose-dependent, and careful titration is necessary to balance the desired hyperuricemic effect with potential toxicity .
Metabolic Pathways
Potassium oxonate is involved in metabolic pathways related to purine metabolism. It inhibits uricase and xanthine oxidase, leading to an accumulation of uric acid. This compound also affects glycerophospholipid metabolism and glycosylphosphatidylinositol-anchored protein biosynthesis, which are pathways associated with lipid metabolism disorders. These interactions highlight the compound’s role in disrupting normal metabolic processes .
Transport and Distribution
Potassium oxonate is primarily transported and distributed within the gastrointestinal tract and kidneys. It is absorbed in the small intestines and distributed to intracellular sites, where it exerts its inhibitory effects on uricase and xanthine oxidase. The compound is converted to cyanuric acid in the gastrointestinal tract, which is then excreted. This distribution pattern limits its effects to specific tissues, reducing systemic toxicity .
Subcellular Localization
The subcellular localization of potassium oxonate is mainly within the intracellular sites of the small intestines and kidneys. It targets the cytoplasm, where it interacts with uricase and xanthine oxidase. This localization is crucial for its inhibitory effects on these enzymes. Potassium oxonate does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'oxonate de potassium peut être synthétisé par l'oxydation de l'allantoïne ou de l'acide urique dans une solution aqueuse d'hydroxyde de potassium. La décomposition oxydative est généralement effectuée en utilisant des agents oxydants tels que le permanganate de potassium, le dioxyde de manganèse ou le peroxyde d'hydrogène . La réaction implique les étapes suivantes :
- Dissoudre l'allantoïne ou l'acide urique dans l'hydroxyde de potassium aqueux.
- Ajouter l'agent oxydant à la solution.
- Enlever les substances insolubles.
- Traiter la solution avec un acide pour précipiter l'this compound.
Méthodes de production industrielle
La production industrielle de l'this compound suit une voie de synthèse similaire mais à plus grande échelle. Le procédé est optimisé pour minimiser l'impact environnemental en évitant l'utilisation de composés nocifs . La production implique un suivi continu des conditions de réaction pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'oxonate de potassium subit diverses réactions chimiques, notamment :
Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.
Substitution : L'this compound peut participer à des réactions de substitution, en particulier en présence d'acides ou de bases forts.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, dioxyde de manganèse, peroxyde d'hydrogène.
Agents réducteurs : Agents réducteurs spécifiques en fonction du produit souhaité.
Acides et bases : Acides forts comme l'acide chlorhydrique ou des bases comme l'hydroxyde de potassium.
Principaux produits
Acide cyanurique : Formé par des voies d'oxydation.
5-Fluorouridine-5’-monophosphate : Inhibé par l'this compound en présence de 5-fluorouracile.
Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.
Biologie : Employé dans des études impliquant l'inhibition de l'uricase et ses effets sur les voies métaboliques.
Médecine : L'this compound est utilisé pour induire l'hyperuricémie chez les modèles animaux pour étudier la goutte et d'autres conditions connexes.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.
Mécanisme d'action
L'this compound exerce ses effets principalement en inhibant l'uricase, une enzyme responsable de l'oxydation de l'acide urique en allantoïne . Cette inhibition conduit à des niveaux élevés d'acide urique, ce qui est utile pour créer des modèles animaux d'hyperuricémie. De plus, l'this compound inhibe la phosphorylation du 5-fluorouracile en 5-fluorouridine-5’-monophosphate, affectant ainsi le métabolisme des pyrimidines .
Comparaison Avec Des Composés Similaires
Composés similaires
Allopurinol : Un autre inhibiteur de l'uricase utilisé dans le traitement de la goutte.
Fébuxostat : Un inhibiteur sélectif non-purinique de la xanthine oxydase.
Rasburicase : Une forme recombinante de l'uricase utilisée pour traiter l'hyperuricémie.
Unicité
L'oxonate de potassium est unique dans son double rôle d'inhibiteur de l'uricase et de modulateur du métabolisme des pyrimidines . Contrairement à l'allopurinol et au fébuxostat, qui ciblent principalement la xanthine oxydase, l'this compound a des applications plus larges dans la recherche et les milieux cliniques.
Activité Biologique
Potassium oxonate, a uricase inhibitor, is primarily utilized in research to induce hyperuricemia in animal models. This compound plays a crucial role in studying the effects of elevated uric acid levels on various biological systems, particularly in relation to cardiovascular health and renal function. This article reviews the biological activity of potassium oxonate, focusing on its mechanisms, effects on hyperuricemia, and associated pathophysiological changes.
Potassium oxonate acts by inhibiting uricase, an enzyme responsible for the degradation of uric acid. By blocking this enzyme, potassium oxonate leads to increased serum uric acid levels. This mechanism is essential for creating a hyperuricemic state in experimental models, allowing researchers to study the consequences of elevated uric acid on various physiological systems.
Induction of Hyperuricemia
In several studies, potassium oxonate has been administered to induce hyperuricemia in rodent models. The doses typically range from 300 mg/kg to 750 mg/kg administered intraperitoneally. For instance, a study highlighted that rats treated with potassium oxonate exhibited significant increases in serum uric acid levels compared to control groups .
Effects on Cardiac Health
Research has demonstrated that chronic hyperuricemia induced by potassium oxonate can lead to significant cardiac alterations. A study involving Kunming mice showed that administration of potassium oxonate and hypoxanthine resulted in left ventricular hypertrophy and diastolic dysfunction after eight weeks . Key findings included:
- Increased Left Ventricular Thickness: Echocardiographic evaluations revealed thickening of the left ventricular wall.
- Histopathological Changes: Heart tissues exhibited inflammatory cell infiltration and cardiomyocyte disarray, indicating structural damage due to prolonged hyperuricemia .
Renal Function Impairment
Potassium oxonate's role extends to renal function as well. Studies have indicated that hyperuricemia can lead to nephrotoxicity characterized by elevated serum creatinine (Cr) and blood urea nitrogen (BUN) levels. For example:
- In one study, potassium oxonate-induced hyperuricemic rats showed significantly increased Cr and BUN levels compared to controls, suggesting impaired renal function .
- Histological examinations revealed renal damage consistent with chronic hyperuricemic conditions.
Therapeutic Investigations
Numerous studies have explored potential therapeutic agents against potassium oxonate-induced hyperuricemia. These include:
- Allopurinol: A well-known xanthine oxidase inhibitor that has shown efficacy in reducing serum uric acid levels and mitigating cardiac and renal damage caused by potassium oxonate .
- Natural Compounds: Various natural extracts (e.g., ChondroT, mei extract) have been evaluated for their hypouricemic effects. These studies typically demonstrate a significant reduction in serum uric acid levels and improvement in kidney function markers when administered alongside potassium oxonate .
Data Summary
The following table summarizes key findings from studies investigating the biological activity of potassium oxonate:
Case Studies
- Cardiac Impact Study : A chronic model using potassium oxonate revealed that prolonged exposure leads to significant cardiac remodeling and hypertrophy, emphasizing the need for effective management strategies for hyperuricemia-related heart disease.
- Renal Function Assessment : In a study assessing nephroprotective effects, compounds administered alongside potassium oxonate demonstrated potential in reversing kidney damage, highlighting therapeutic avenues for managing hyperuricemia-induced nephropathy.
Propriétés
IUPAC Name |
potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCTXZQXAVYNG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2KN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046568 | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-75-2 | |
Record name | Oteracil potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium oxonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTERACIL POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7FFA00RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.